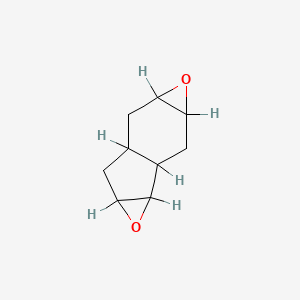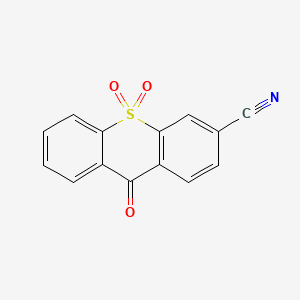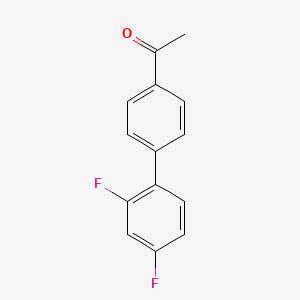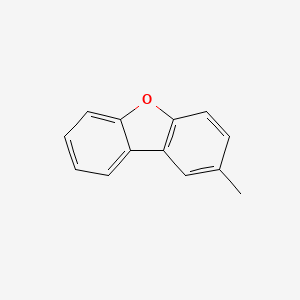
2-Methyldibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyldibenzofuran is an organic compound with the molecular formula C₁₃H₁₀O It is a derivative of dibenzofuran, where a methyl group is attached to the second carbon of the dibenzofuran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyldibenzofuran can be synthesized through several methods. One common approach involves the cyclization of diarylether derivatives. This method typically involves the formation of the furan ring by creating a carbon-oxygen bond. Another method includes the cyclization of benzofuran or phenol derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow similar principles to the laboratory synthesis, with adjustments for scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyldibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxyl or carbonyl derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
2-Methyldibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-tumor and anti-viral activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methyldibenzofuran involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways can vary depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: The parent compound of 2-Methyldibenzofuran, lacking the methyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
2-Hydroxybenzofuran: A hydroxylated derivative of benzofuran.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This modification can enhance its stability, alter its solubility, and affect its interactions with other molecules .
Eigenschaften
CAS-Nummer |
7320-51-6 |
|---|---|
Molekularformel |
C13H10O |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-methyldibenzofuran |
InChI |
InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 |
InChI-Schlüssel |
JBFNQSFELCVNBC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Key on ui other cas no. |
7320-51-6 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


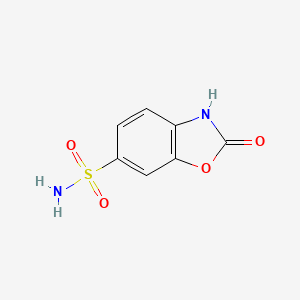
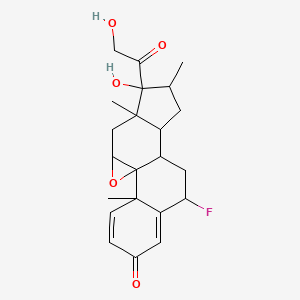
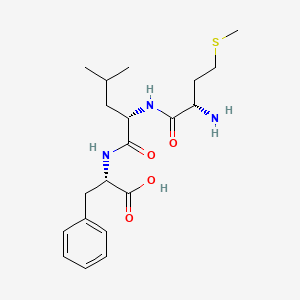
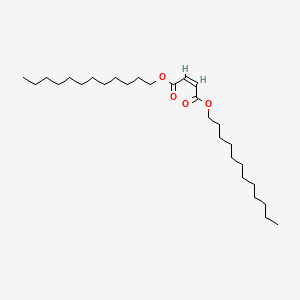

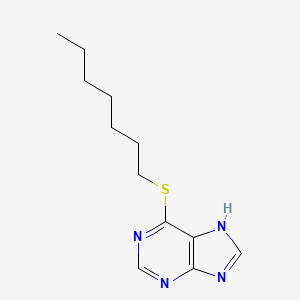
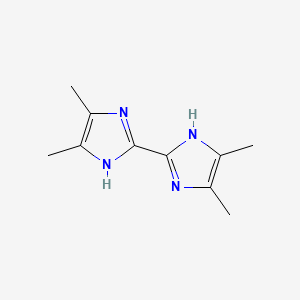

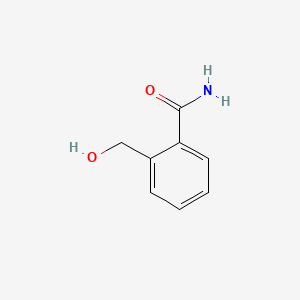
![7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine](/img/structure/B1606061.png)
